N-(2H-1,3-benzodioxol-5-yl)-2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide
Description
N-(2H-1,3-benzodioxol-5-yl)-2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a complex organic compound that features a benzo[d][1,3]dioxole moiety, an imidazole ring, and a thioacetamide group
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c1-13-4-3-5-16(14(13)2)23-9-8-21-20(23)27-11-19(24)22-15-6-7-17-18(10-15)26-12-25-17/h3-10H,11-12H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFNHLRLDRIRAEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C=CN=C2SCC(=O)NC3=CC4=C(C=C3)OCO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the imidazole ring: This involves the condensation of glyoxal with ammonia and an appropriate aldehyde.
Thioacetamide linkage: The final step involves the reaction of the imidazole derivative with a thioacetamide compound under suitable conditions, such as the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and stringent purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the imidazole ring or the thioacetamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include amines or alcohols.
Substitution: Products depend on the nucleophile used, such as substituted imidazoles or thioacetamides.
Scientific Research Applications
Structural Overview
The compound features:
- Benzodioxole Ring : A fused aromatic system that contributes to the compound's biological activity.
- Imidazole Ring : Known for its role in various biological processes.
- Sulfanylacetamide Linker : Enhances solubility and biological interactions.
Synthesis Pathway
The synthesis typically involves several key steps:
- Formation of the Benzodioxole Ring : Synthesized from catechol and formaldehyde under acidic conditions.
- Synthesis of the Imidazole Ring : Achieved through the Debus-Radziszewski synthesis involving glyoxal, ammonia, and an aldehyde.
- Coupling Reaction : The benzodioxole and imidazole intermediates are linked using a sulfanylacetamide group with coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) .
Medicinal Chemistry
The compound's unique structure makes it a candidate for drug development:
- Enzyme Inhibition : Potential as an inhibitor for specific enzymes involved in disease pathways.
- Anticonvulsant Activity : Similar compounds have shown efficacy in modulating neuronal excitability .
- Antifungal Properties : Exhibits potential antifungal activity by inhibiting pathogenic fungi growth .
Biological Studies
N-(2H-1,3-benzodioxol-5-yl)-2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide can serve as a probe in various biological studies:
- Neuroprotective Effects : May mitigate oxidative stress and excitotoxicity in neuronal cultures .
- Anticancer Activity : Preliminary studies suggest potential anticancer properties through modulation of cellular pathways .
Materials Science
Its structural properties may lend themselves to applications in materials science:
- Electronic Materials : The compound could be explored for its electronic properties due to the presence of conjugated systems.
- Optical Applications : Potential use in developing materials with specific optical characteristics.
Industrial Applications
In industry, this compound may find use in:
- Chemical Synthesis : As an intermediate in synthesizing other complex organic molecules.
- Pharmaceutical Formulations : Its solubility and stability may enhance drug formulation processes.
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d][1,3]dioxol-5-yl)-3-(4-isobutylphenyl)acrylamide
- N-(benzo[d][1,3]dioxol-5-yl)-2-(1H-imidazol-2-yl)acetamide
Uniqueness
N-(2H-1,3-benzodioxol-5-yl)-2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is unique due to the presence of both the benzo[d][1,3]dioxole and the imidazole rings, along with the thioacetamide linkage. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in medicinal chemistry, supported by relevant data and case studies.
Chemical Structure
The compound features several functional groups, including:
- Benzodioxole : A bicyclic structure known for its role in various bioactive compounds.
- Imidazole : A five-membered ring that contributes to biological activity through interactions with enzymes and receptors.
- Sulfanyl group : Enhances reactivity and potential binding interactions.
Synthesis Pathway
The synthesis of this compound typically involves multiple steps:
- Formation of the Benzodioxole Ring : Synthesized from catechol and formaldehyde under acidic conditions.
- Synthesis of the Imidazole Ring : Achieved through the Debus-Radziszewski imidazole synthesis, involving glyoxal, ammonia, and an aldehyde.
- Coupling Reactions : The benzodioxole and imidazole derivatives are coupled with a sulfanylacetamide under controlled conditions to yield the final product.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in various metabolic pathways.
- Receptor Modulation : It can bind to receptors influencing cellular signaling pathways.
These interactions can lead to significant biological effects, including anti-inflammatory and anticancer activities.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. A notable study screened a drug library on multicellular spheroids and identified several compounds with promising anticancer activity. The mechanism involved modulation of cell signaling pathways critical for tumor growth and survival .
Anticonvulsant Properties
Another area of interest is the anticonvulsant activity associated with similar compounds. Research indicates that modifications in the structure can enhance the potency against seizure disorders by affecting sodium channel dynamics .
Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Inhibition of tumor growth | |
| Anticonvulsant | Increased seizure threshold | |
| Enzyme Inhibition | Potential inhibition of metabolic enzymes |
Case Study 1: Anticancer Screening
A study conducted on multicellular spheroids demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines. The study utilized phenotypic screening methods to assess the compound's efficacy in disrupting cancer cell viability.
Case Study 2: Anticonvulsant Efficacy
In a comparative study assessing various derivatives of imidazole-containing compounds, it was found that certain modifications significantly enhanced anticonvulsant properties. Compounds similar to this compound showed increased effectiveness in animal models of epilepsy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
